Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride
Description
Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a methyl ester group at position 3 and a hydrochloride salt. Its structural analogs, however, demonstrate diverse applications, including corrosion inhibition and pharmaceutical intermediate roles .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-5-3-2-4-9-7(5)11-10-6;/h2-4H2,1H3,(H2,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHAZUUXGIMQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCNC2=NN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Formation via 1,3-CCC-Biselectrophiles
The pyrazolo[3,4-b]pyridine core is frequently constructed by cyclocondensing 3-aminopyrazole derivatives with 1,3-CCC-biselectrophiles. For example, 3-aminopyrazole reacts with diketones or dialdehydes to form the pyridine ring through sequential nucleophilic attacks and dehydrations. In the case of methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate, the methyl ester group is introduced via a prefunctionalized biselectrophile such as methyl 3-oxopentanedioate. This method proceeds via initial attack of the aminopyrazole’s amino group on a carbonyl, followed by cyclization and aromatization, yielding the tetrahydro-pyridine scaffold.
Hantzsch-Type Disproportionation Reactions
A one-step synthesis leveraging Hantzsch dihydropyridine intermediates has been adapted for pyrazolopyridines. Reacting 3-carbonitrile-5-aminopyrazole with α,β-unsaturated aldehydes (e.g., methyl acrylate) in acidic media generates a dihydropyridine intermediate, which undergoes disproportionation to yield the aromatic pyrazolo[3,4-b]pyridine. The methyl ester at position 3 is incorporated directly from the unsaturated aldehyde. This method achieves moderate yields (50–65%) but requires precise control of acid concentration to avoid over-oxidation.
Solid Acid-Catalyzed Cascade Reactions
Amorphous Carbon-Supported Sulfonic Acid (AC-SO3H)
A novel route employs AC-SO3H to catalyze the transformation of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles into pyrazolo[3,4-b]pyridine-5-carboxylates. By reacting the pyrano-pyrazole precursor with aniline in ethanol at room temperature, a sequential ring-opening and re-cyclization occurs, installing the pyridine ring. Substituting aniline with methylamine introduces the methyl group at the ester position. This method offers operational simplicity and scalability, with gram-scale reactions achieving 80% yield.
Functionalization and Salt Formation
Post-cyclization functionalization is critical for introducing the hydrochloride salt. Treating the free base (methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate) with hydrochloric acid in dichloromethane or ethanol precipitates the hydrochloride salt. Patents describe this step as efficient, with near-quantitative conversion under mild conditions.
Hydrazine-Mediated Pyrazole Ring Construction
Cyclization with Hydrazine Hydrate
In a patent-pending approach, hydrazine hydrate reacts with a dihydropyridine precursor to form the pyrazole ring. For example, 5-tert-butyl-3-ethyl-1-(2-cyanophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate is synthesized via hydrazine-induced cyclization of a diketone intermediate. Adapting this method, the methyl ester is introduced using methyl chloroformate during the acylation step, followed by hydrochloric acid treatment to yield the final hydrochloride salt.
Aromatic Nucleophilic Substitution
Subsequent functionalization of the pyrazole ring often involves aromatic nucleophilic substitution. For instance, reacting a chlorinated pyrazolopyridine with sodium methoxide installs the methoxy group, which is then esterified to the methyl carboxylate. This stepwise approach ensures regioselectivity but requires stringent temperature control to avoid side reactions.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Hantzsch Disproportionation | 3-Carbonitrile-5-aminopyrazole, methyl acrylate | HCl, ethanol, 80°C | 65 | One-step, scalable |
| AC-SO3H Catalyzed | Pyrano-pyrazole carbonitrile, methylamine | AC-SO3H, rt, ethanol | 80 | Mild conditions, high yield |
| Hydrazine Cyclization | Dihydropyridine diketone, methyl chloroformate | Hydrazine hydrate, 100°C | 75 | Regioselective, versatile |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing tautomerization of pyrazolo[3,4-b]pyridines (1H vs. 2H isomers) necessitates precise reaction control. Employing bulky substituents or low-temperature conditions favors the desired 1H-tautomer, as reported in AC-SO3H-catalyzed reactions.
Ester Hydrolysis Mitigation
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions. Using aprotic solvents (e.g., tetrahydrofuran) and avoiding aqueous workups until the final hydrochloride formation step preserves ester integrity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Ring Position Effects
The pyrazolo-pyridine core exhibits positional isomerism, significantly influencing physicochemical and biological properties:
Key Observations :
Physicochemical Properties
Comparative data for selected analogs:
Key Observations :
Key Observations :
Key Observations :
- The target compound’s methyl ester group may favor pharmaceutical applications due to metabolic stability, whereas carbonitrile derivatives () excel in corrosion inhibition .
Biological Activity
Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate; hydrochloride is a bicyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and anti-malarial applications.
Chemical Structure and Properties
The molecular formula for this compound is , and it possesses a unique bicyclic structure that contributes to its biological properties. The SMILES representation is CC1=C2C(=NN1)CCCN2C(=O)OC, indicating the presence of both a carboxylate and a hydrochloride moiety that may enhance its solubility and bioavailability.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, a study synthesized several pyrazolo[3,4-b]pyridine analogues and evaluated their antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and Kyse150 (esophageal cancer). The most potent analogue was found to induce cell cycle arrest in the G2/M phase in a dose-dependent manner, suggesting its potential as a tubulin polymerization inhibitor , which is crucial for cancer cell division .
| Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6n | MCF-7 | 1.5 | Tubulin inhibitor |
| 6n | HeLa | 0.8 | G2/M phase arrest |
| 6n | MDA-MB-231 | 2.0 | Tubulin polymerization inhibition |
| 6n | Kyse150 | 1.2 | Cell cycle arrest |
Anti-malarial Activity
In addition to anticancer properties, pyrazolo[3,4-b]pyridines have been explored for their anti-malarial effects. A patent describes the synthesis of these compounds as inhibitors of Plasmodium growth, indicating their potential utility in treating malaria . The mechanism involves interference with the parasite’s metabolic pathways, although specific details on the active compounds and their efficacy are still under investigation.
Case Studies
- Antiproliferative Activity Study : A series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their antiproliferative activity against selected cancer cell lines. The study indicated that certain compounds could effectively inhibit cell growth and induce apoptosis .
- Anti-malarial Evaluation : Compounds derived from pyrazolo[3,4-b]pyridine were evaluated in vitro for their ability to inhibit Plasmodium falciparum growth. Preliminary results suggested that some derivatives exhibited promising activity against malaria parasites .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate hydrochloride, and how do reaction conditions impact yield?
- Methodology : The synthesis typically involves cyclization of precursor heterocycles, followed by carboxylation and salt formation. Critical steps include optimizing reaction temperatures (e.g., 80–100°C for cyclization) and stoichiometric ratios of reagents like phosphorus oxychloride or thionyl chloride for functional group introduction . Yields are maximized by controlling solvent polarity (e.g., dichloromethane for chlorination) and reaction time to minimize side products. Patent literature emphasizes the use of anhydrous conditions and inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Methodology :
- X-ray crystallography : Resolves 3D conformation and confirms ring fusion in the bicyclic framework .
- NMR spectroscopy : and NMR identify proton environments (e.g., methyl ester at δ ~3.7 ppm) and confirm absence of tautomeric impurities .
- HPLC-MS : Quantifies purity (>95%) and detects trace intermediates (e.g., des-methyl analogs) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?
- Methodology : The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS pH 7.4) by increasing ionic character. Stability studies using accelerated degradation conditions (40°C/75% RH) show minimal hydrolysis over 30 days, but light sensitivity necessitates storage in amber vials. Buffering at pH 4–5 prevents freebase precipitation .
Advanced Research Questions
Q. How can researchers optimize chlorination steps in the synthesis to improve regioselectivity and minimize byproducts?
- Methodology :
- Reagent selection : Thionyl chloride (SOCl) offers higher regioselectivity for chloromethylation compared to PCl, reducing formation of di-chlorinated byproducts .
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) improves reaction efficiency by stabilizing intermediates.
- In-line monitoring : FTIR tracks carbonyl intermediates (C=O stretch at ~1700 cm) to terminate reactions at >90% conversion .
Q. What methodological approaches are used to investigate interactions between this compound and biological targets like kinases or GPCRs?
- Methodology :
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to kinase ATP pockets, guided by pyrazolo-pyridine core interactions with conserved lysine residues .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (K values) using immobilized target proteins .
- Functional assays : cAMP accumulation or β-arrestin recruitment assays validate GPCR modulation, with IC values normalized to reference antagonists .
Q. When encountering contradictions in reaction yields reported across studies, how should researchers reconcile experimental data?
- Methodology :
- Design of Experiments (DoE) : Multivariate analysis (e.g., Plackett-Burman) identifies critical variables (e.g., solvent purity, catalyst aging) causing yield discrepancies .
- Reproducibility checks : Replicate reactions under standardized conditions (e.g., anhydrous DMF, 0.1 M substrate concentration) to isolate protocol-specific factors .
- Byproduct profiling : LC-MS/MS identifies competing pathways (e.g., over-oxidation) that reduce yields in scaled-up syntheses .
Q. What protocols ensure the compound’s stability during long-term storage and in vitro assays?
- Methodology :
- Lyophilization : Freeze-drying in lactose or mannitol matrices preserves integrity for >12 months at -20°C .
- Light protection : Use of amber glassware or light-blocking plates prevents photodegradation in cell-based assays .
- Antioxidant additives : 0.01% BHT (butylated hydroxytoluene) in DMSO stock solutions inhibits radical-mediated decomposition .
Q. What strategies are employed to assess the compound’s bioactivity while mitigating off-target effects in complex biological systems?
- Methodology :
- Selectivity profiling : Broad-panel screening against 100+ targets (e.g., Eurofins CEREP panel) identifies off-target binding .
- CRISPR-Cas9 knockouts : Validate target-specific activity by comparing wild-type vs. gene-edited cell lines .
- Metabolomic mapping : UPLC-QTOF-MS tracks metabolite formation in hepatocytes to predict in vivo detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
